2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde

Description

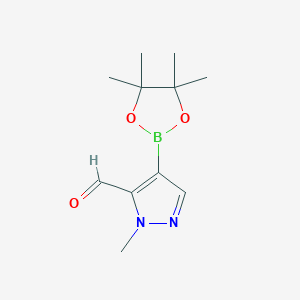

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde is a pyrazole-based organoboron compound characterized by a tetramethyl dioxaborolane (boronate ester) group at the 4-position and an aldehyde functional group at the 3-position of the pyrazole ring. The methyl substituent at the 2-position enhances steric stability, while the aldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex aromatic systems in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-13-14(5)9(8)7-15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEIYOFJSKNQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the boronate ester group. One common method includes the reaction of a suitable pyrazole precursor with a boronic acid or boronate ester under conditions that facilitate the formation of the desired product. The reaction conditions often involve the use of catalysts and solvents that promote the coupling reaction, such as palladium catalysts in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Oxidation: 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid.

Reduction: 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the coupling partner used.

Scientific Research Applications

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a bioactive molecule, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde involves its reactivity as a boronate ester and an aldehyde. The boronate ester group can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives. These reactions are crucial for its role in organic synthesis and potential biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde with structurally related pyrazole-boronate esters, emphasizing substituent effects, applications, and reactivity:

| Compound Name | Substituents (Positions) | CAS Number | Key Features | Applications | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | 2-Me, 4-Boronate, 3-CHO | Not provided | Aldehyde enables Schiff base formation; boronate supports cross-coupling. | Pharmaceutical intermediates, materials science. | High reactivity at aldehyde; moderate steric hindrance from methyl group. |

| 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1-Me, 3-Boronate | 1175273-55-8 | No aldehyde; methyl at N1 enhances stability. | Suzuki couplings for heterocycle synthesis. | Reduced electrophilicity; suitable for direct coupling without prior activation. |

| tert-Butyl 4-[3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | 3-Me, 4-Boronate; tert-butyl-piperidine | 1256359-15-5 | Bulky tert-butyl group improves solubility; boronate at 4-position. | PROTACs, kinase inhibitor synthesis. | Steric shielding slows hydrolysis; boronate remains accessible for coupling. |

| 3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 3-Cyclopropyl, 4-Boronate | 1020174-04-2 | Cyclopropyl enhances ring strain and electronic effects. | Agrochemical precursors, bioactive molecules. | Increased reactivity due to cyclopropyl strain; prone to ring-opening reactions. |

Key Observations:

Substituent Effects :

- The aldehyde group in the target compound distinguishes it from analogs, enabling unique reactivity (e.g., condensation) absent in methyl- or tert-butyl-substituted derivatives .

- Steric hindrance varies significantly: tert-butyl derivatives (e.g., CAS 1256359-15-5) exhibit reduced hydrolysis rates compared to smaller substituents like methyl or cyclopropyl .

Reactivity in Cross-Couplings :

- All compounds participate in Suzuki-Miyaura reactions, but the aldehyde in the target compound may require protection (e.g., acetal formation) to prevent side reactions during coupling .

Stability :

- Boronate esters with bulky groups (e.g., tert-butyl) demonstrate superior hydrolytic stability over those with smaller substituents (e.g., methyl), as observed in storage stability studies .

Biological Activity

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H17BN2O2 |

| Molecular Weight | 208.07 g/mol |

| CAS Number | 761446-44-0 |

| Melting Point | 62°C to 65°C |

| Purity | >97% (GC) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing pyrazole moieties can exhibit diverse pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have demonstrated significant inhibitory effects against various cancer cell lines.

A comparative analysis of related compounds revealed that:

- Compound A (related pyrazole) had an IC50 of 0.126 μM against MDA-MB-231 (triple-negative breast cancer).

- Compound B , which shares structural similarities with our compound of interest, exhibited an EC50 value of 0.064 μM, indicating potent activity.

Case Studies

-

Study on Antimalarial Activity

A study focused on the optimization of dihydroquinazolinone derivatives indicated that modifications in the pyrazole structure could enhance activity against Plasmodium falciparum. The incorporation of boron-containing groups similar to those in our compound showed improved metabolic stability and solubility, which are critical for in vivo efficacy . -

Anticancer Efficacy in Mouse Models

In vivo experiments involving mice inoculated with MDA-MB-231 cells demonstrated that treatment with pyrazole derivatives led to a significant reduction in tumor growth and metastasis. The mechanism was linked to apoptosis induction and inhibition of matrix metalloproteinases (MMPs), crucial for cancer invasion and metastasis .

Biological Activity Summary

The biological activities associated with this compound can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.